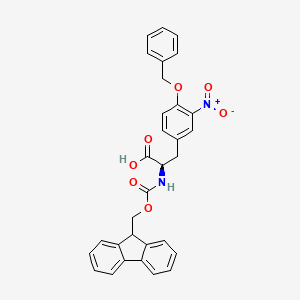

Fmoc-D-Tyr(Bzl,3-NO2)-OH

Description

Contextual Significance of Unnatural Amino Acids in Peptide Science

Unnatural amino acids (UAAs) are amino acids that are not among the 20 common proteinogenic amino acids. nih.govcpcscientific.com Their incorporation into peptide chains is a powerful strategy to introduce novel chemical and physical properties, enhance stability, and create peptides with tailored functions. nih.govtandfonline.com UAAs can introduce a wide array of functionalities, including altered side chains, modified backbones, and unique stereochemistry. cpcscientific.comresearchgate.net This expansion of the chemical repertoire available to peptide chemists allows for the design of peptides with improved therapeutic potential, enhanced catalytic activity, and novel structural characteristics. nih.govacs.org The use of UAAs has become a cornerstone in drug discovery and protein engineering, enabling the development of new antimicrobial peptides and other bioactive molecules. tandfonline.com

Role of D-Amino Acid Derivatives in Expanding Peptide Chemical Space and Conformational Studies

The vast majority of naturally occurring peptides and proteins are composed of L-amino acids. psu.edu D-amino acids, their non-superimposable mirror images, are less common in nature but offer significant advantages in peptide design. psu.edunumberanalytics.com The incorporation of D-amino acids into a peptide sequence can drastically alter its three-dimensional structure and biological activity. psu.edursc.org This is because D-amino acids favor different backbone dihedral angles (phi and psi angles) compared to their L-counterparts, leading to unique conformational constraints and the formation of novel secondary structures like specific types of β-turns. psu.edursc.org

Furthermore, peptides containing D-amino acids often exhibit increased resistance to proteolytic degradation by enzymes, which typically recognize and cleave peptide bonds between L-amino acids. cpcscientific.comfrontiersin.org This enhanced stability is a highly desirable property for therapeutic peptides, as it can lead to a longer half-life and improved bioavailability. numberanalytics.commdpi.com The presence of D-amino acids can also be critical for receptor recognition and binding affinity. frontiersin.orgmdpi.com

Specific Research Focus on Fmoc-D-Tyr(Bzl,3-NO2)-OH as a Building Block and Molecular Probe

This compound is a specifically designed building block for solid-phase peptide synthesis (SPPS). Each component of its structure serves a distinct purpose:

Fmoc (9-fluorenylmethyloxycarbonyl) group: This is a base-labile protecting group for the α-amino group of the amino acid. iris-biotech.depeptide.com It is stable under the acidic conditions used to remove many side-chain protecting groups, making it a key component of orthogonal protection strategies. peptide.com

D-Tyrosine: The D-configuration of the tyrosine residue introduces the conformational and stability benefits associated with D-amino acids, as discussed previously.

Bzl (Benzyl) group: This group protects the hydroxyl function of the tyrosine side chain.

3-NO2 (3-Nitro) group: The nitro group on the tyrosine ring acts as a molecular probe. Its presence can be utilized for various analytical and functional purposes, such as fluorescence quenching studies or as a precursor for further chemical modifications.

The combination of these features in a single molecule makes this compound a valuable reagent for constructing peptides with specific, pre-determined properties for advanced research applications.

Overview of Orthogonal Protecting Group Strategies in Peptide Synthesis

The synthesis of a peptide with a defined sequence requires the use of protecting groups to prevent unwanted side reactions at the reactive functional groups of the amino acids. peptide.comnih.gov An orthogonal protecting group strategy is one in which different protecting groups can be removed under distinct chemical conditions, without affecting the other protecting groups present in the molecule. iris-biotech.depeptide.com

This approach is fundamental to modern peptide synthesis, particularly in SPPS. researchgate.net The most common orthogonal scheme is the Fmoc/tBu strategy. iris-biotech.deresearchgate.net In this method, the temporary Nα-Fmoc group is removed at each step of peptide chain elongation using a base, typically piperidine (B6355638). iris-biotech.de The permanent protecting groups on the amino acid side chains, often based on the tert-butyl (tBu) group, are stable to these basic conditions and are only removed at the end of the synthesis using a strong acid, such as trifluoroacetic acid (TFA). iris-biotech.de

The use of this compound fits perfectly within this strategy. The Fmoc group can be selectively removed to allow for peptide bond formation, while the benzyl (B1604629) and nitro-modified side chain remains protected until the final deprotection step. This orthogonality ensures the precise and controlled assembly of the desired peptide sequence. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C31H26N2O7 |

|---|---|

Molecular Weight |

538.5 g/mol |

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-nitro-4-phenylmethoxyphenyl)propanoic acid |

InChI |

InChI=1S/C31H26N2O7/c34-30(35)27(16-21-14-15-29(28(17-21)33(37)38)39-18-20-8-2-1-3-9-20)32-31(36)40-19-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h1-15,17,26-27H,16,18-19H2,(H,32,36)(H,34,35)/t27-/m1/s1 |

InChI Key |

RRVCKQIBDINWRU-HHHXNRCGSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Fmoc D Tyr Bzl,3 No2 Oh

General Strategies for Fmoc-Protected D-Tyrosine Derivatives

The initial step in the synthesis is the protection of the α-amino group of D-tyrosine with the Fmoc group. This is a crucial transformation in peptide chemistry, particularly in Fmoc-based solid-phase peptide synthesis (SPPS). nih.govpeptide.com The Fmoc group provides stable protection under various reaction conditions but can be readily removed by treatment with a mild base, typically a solution of piperidine (B6355638) in an organic solvent like N,N-dimethylformamide (DMF). nih.gov

The standard procedure for introducing the Fmoc group involves the reaction of D-tyrosine with an Fmoc-donating reagent under alkaline conditions. Common reagents for this purpose include:

9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)

9-fluorenylmethyl-chloroformate (Fmoc-Cl)

The reaction is typically carried out in a mixed aqueous-organic solvent system, such as dioxane/water or acetone/water. A base, such as sodium bicarbonate or sodium carbonate, is added to maintain a slightly alkaline pH, which deprotonates the amino group, enhancing its nucleophilicity for attack on the Fmoc reagent. Careful control of pH is essential to prevent side reactions and potential racemization. Although D-amino acids are less common than their L-counterparts in nature, they play a significant role in various biological systems and in the design of peptide-based therapeutics with enhanced stability. tcichemicals.com

O-(3-Nitrobenzyl) Protection: Synthetic Routes and Regioselectivity Considerations

With the α-amino group secured, the next critical step is the protection of the phenolic hydroxyl group of the tyrosine side chain. For the target compound, this involves etherification with a 3-nitrobenzyl group. This protection strategy is employed to mask the reactive phenol (B47542) during subsequent chemical transformations, such as peptide coupling. dtu.dk The nitrobenzyl group, particularly the ortho- and para-isomers, is also known for its photolabile properties, allowing for its removal under UV irradiation, which can be advantageous for specific applications. acs.orgrsc.org

The primary synthetic route to achieve O-benzylation is the Williamson ether synthesis. This involves the reaction of the phenoxide ion of Fmoc-D-tyrosine with a 3-nitrobenzyl halide, most commonly 3-nitrobenzyl bromide.

Regioselectivity: A key consideration in this step is regioselectivity. Tyrosine possesses multiple nucleophilic sites, including the carboxylate, the α-amino group (already protected), and the phenolic hydroxyl group. The reaction conditions must be tailored to favor alkylation exclusively at the phenolic oxygen. dtu.dk This is generally achieved by using a base that is strong enough to deprotonate the phenol (pKa ≈ 10) but not so strong as to promote undesirable side reactions. The carboxyl group is typically present as a carboxylate salt, which is less nucleophilic than the phenoxide ion, thus favoring O-alkylation of the phenol. nih.gov

The synthesis starts with commercially available D-tyrosine. The first precursor, Fmoc-D-tyrosine , is prepared as described in section 2.1. The second precursor is the alkylating agent, 3-nitrobenzyl bromide .

The derivatization reaction proceeds by dissolving Fmoc-D-tyrosine in a suitable polar aprotic solvent, such as DMF. A base is then added to generate the phenoxide. Cesium carbonate (Cs₂CO₃) is often an effective base for this transformation, as the cesium effect can enhance the nucleophilicity of the phenoxide, leading to cleaner and more efficient alkylation. nih.gov Following the addition of the base, 3-nitrobenzyl bromide is introduced, and the reaction is typically stirred at room temperature or with gentle heating until completion.

A representative reaction scheme is as follows: Fmoc-D-Tyr-OH + 3-Nitrobenzyl bromide --(Base, Solvent)--> Fmoc-D-Tyr(Bzl,3-NO2)-OH

The table below outlines typical parameters for this O-alkylation reaction, synthesized from general procedures for tyrosine alkylation.

| Parameter | Condition | Purpose/Comment |

| Substrate | Fmoc-D-tyrosine | N-terminally protected amino acid. |

| Reagent | 3-Nitrobenzyl bromide | Alkylating agent to introduce the protecting group. |

| Base | Cesium carbonate (Cs₂CO₃), Potassium carbonate (K₂CO₃) | Deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide. |

| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent that effectively dissolves reactants and facilitates the Sₙ2 reaction. |

| Temperature | Room Temperature to ~50°C | Balances reaction rate with the need to minimize side reactions and racemization. |

| Reaction Time | Several hours to overnight | Monitored by techniques like TLC or HPLC to determine completion. |

Several challenges can arise during the O-alkylation of tyrosine derivatives, impacting both yield and purity.

C-Alkylation vs. O-Alkylation: The tyrosine aromatic ring is electron-rich and susceptible to electrophilic attack (Friedel-Crafts alkylation), which can lead to the formation of C-alkylated byproducts where the benzyl (B1604629) group attaches to the carbon ortho to the hydroxyl group. thieme-connect.de The choice of solvent and counter-ion (e.g., using cesium salts) can significantly influence the O/C alkylation ratio.

Dialkylation: Although less common, it is possible for alkylation to occur at both the phenolic and carboxylic acid positions if the conditions are too harsh.

Racemization: Basic conditions and elevated temperatures can increase the risk of epimerization at the α-carbon, compromising the enantiomeric purity of the final product. researchgate.net

Optimization strategies to overcome these challenges include the careful selection of a mild base, maintaining the lowest effective reaction temperature, and using a stoichiometric amount of the alkylating agent.

Stereoselective Synthesis and Enantiomeric Purity Control in D-Amino Acid Derivatization

Maintaining the stereochemical integrity of the chiral center is paramount throughout the synthesis. The α-proton of an amino acid is acidic and can be abstracted under basic conditions, leading to a planar enolate intermediate that can be re-protonated from either face, causing racemization. researchgate.net To minimize this, reaction conditions, particularly during the Fmoc protection and O-alkylation steps, must be kept as mild as possible.

Once the synthesis is complete, it is crucial to verify the enantiomeric purity of the final this compound product. Several analytical techniques are available for this purpose, often requiring derivatization of the amino acid with a chiral agent to create diastereomers that can be separated by standard chromatography. oup.comnih.gov

The table below compares common methods for assessing the enantiomeric purity of amino acid derivatives.

| Method | Principle | Derivatization Agent (Example) | Detection | Advantages & Disadvantages |

| Chiral HPLC | Direct separation of enantiomers on a Chiral Stationary Phase (CSP). sigmaaldrich.com | None required | UV (Fmoc group) | Pro: Direct analysis, avoids derivatization errors. sigmaaldrich.comCon: CSPs can be expensive and have specific mobile phase requirements. |

| HPLC with Chiral Derivatization | Pre-column derivatization with a chiral reagent to form diastereomers, which are then separated on a standard achiral column (e.g., C18). oup.comnih.gov | Marfey's Reagent (FDAA), FLEC, S-NIFE nih.govacs.org | UV, Fluorescence, MS | Pro: High sensitivity and resolution, uses standard columns. oup.comCon: Derivatization must be complete and free of racemization. researchgate.net |

| Gas Chromatography (GC-MS) | Derivatization to create volatile enantiomers, followed by separation on a chiral GC column. researchgate.net | Chloroformates, Anhydrides | Mass Spectrometry (MS) | Pro: High sensitivity and resolving power. Con: Derivatization can be harsh and may induce racemization. researchgate.net |

| Capillary Electrophoresis (CE) | Separation of enantiomers in a capillary based on differential migration in the presence of a chiral selector in the buffer. | Sulfated cyclodextrins | UV | Pro: High efficiency, small sample volume. Con: Lower concentration sensitivity compared to some LC-MS methods. |

For Fmoc-protected amino acids, chiral HPLC on a suitable CSP is often a preferred method as the strong UV absorbance of the Fmoc group provides excellent sensitivity.

Purification Techniques for Research-Grade this compound

After the synthesis, the crude product is a mixture containing the desired compound, unreacted starting materials, reagents, and byproducts from side reactions. Achieving the high purity (>98%) required for applications like peptide synthesis necessitates a robust purification strategy.

Crystallization: If the crude product is a solid and of reasonable purity, crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be an effective method for removing impurities and obtaining a crystalline, easy-to-handle final product.

Column Chromatography: For more complex mixtures or to achieve the highest purity, column chromatography is the method of choice. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is particularly well-suited for purifying Fmoc-amino acid derivatives. nih.govgilson.com In RP-HPLC, a non-polar stationary phase (typically C18-silica) is used with a polar mobile phase, usually a gradient of water and acetonitrile (B52724) containing a small amount of an acid like trifluoroacetic acid (TFA). nih.gov The highly hydrophobic this compound will be strongly retained on the column and can be effectively separated from more polar impurities. perlan.com.pl Fractions are collected and analyzed, and those containing the pure product are pooled and lyophilized to yield the final compound as a powder.

Chemical Reactivity and Orthogonal Deprotection Strategies

Photochemical Properties and Reactivity of the 3-Nitrobenzyl Protecting Group

The 3-nitrobenzyl protecting group is a key feature of Fmoc-D-Tyr(Bzl,3-NO2)-OH, offering a deprotection method that is orthogonal to the acid- and base-labile groups commonly used in peptide synthesis. google.com Its removal is initiated by light, a "traceless" reagent that allows for high spatial and temporal control over the deprotection process. wikipedia.orgacs.org

The photocleavage of 2-nitrobenzyl ethers, a close analog of the 3-nitrobenzyl group, is a well-studied process that provides insight into the likely mechanism for the 3-nitrobenzyl group. The process is generally understood to proceed via a Norrish Type II-like reaction mechanism. wikipedia.org Upon absorption of a photon, the nitro group is excited to a diradical triplet state. acs.orgrsc.org This is followed by an intramolecular hydrogen abstraction from the benzylic carbon by one of the oxygen atoms of the nitro group, forming an aci-nitro intermediate. wikipedia.orgacs.orgrsc.org This intermediate is unstable and undergoes rearrangement and decomposition to release the deprotected hydroxyl group of the tyrosine residue and a nitrosobenzaldehyde byproduct. acs.orgupenn.edu

Photoexcitation: The 3-nitrobenzyl group absorbs a photon, promoting an electron in the nitro group to an excited state. wikipedia.orgrsc.org

Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon. wikipedia.orgacs.org

Aci-nitro Intermediate Formation: This hydrogen transfer results in the formation of an unstable aci-nitro intermediate. wikipedia.orgacs.org

Rearrangement and Cleavage: The aci-nitro intermediate rearranges, leading to the cleavage of the benzyl (B1604629) ether bond and the release of the free hydroxyl group and 3-nitrosobenzaldehyde. acs.orgupenn.edu

| Property | Description | Relevance to this compound |

| Photocleavage Mechanism | Norrish Type II-like reaction involving an aci-nitro intermediate. wikipedia.orgacs.orgrsc.org | The 3-nitrobenzyl group allows for light-induced, traceless deprotection of the tyrosine side chain. |

| Wavelength Dependence | Typically requires UV irradiation (e.g., 365 nm). wikipedia.orgnih.gov | Enables orthogonal deprotection without chemical reagents, offering high spatial and temporal control. |

| Quantum Yield (Φ) | Varies with substitution and conditions; can be influenced by factors like additional nitro groups. wikipedia.org | Affects the efficiency and time required for deprotection. |

Orthogonal Deprotection Principles in Fmoc-Based Solid-Phase Peptide Synthesis

Orthogonal protection is a cornerstone of modern peptide synthesis, allowing for the selective removal of one type of protecting group while others remain intact. acs.orgpeptide.com In the context of Fmoc-based SPPS, the primary α-amino protecting group, Fmoc, is removed under mildly basic conditions, typically with piperidine (B6355638). acs.orgresearchgate.netmdpi.com Side-chain protecting groups must be stable to these conditions but removable by other means.

The use of this compound in Fmoc-SPPS exemplifies a three-dimensional orthogonal strategy:

Fmoc Group (Base-Labile): The N-terminal Fmoc group is removed in each cycle of peptide elongation using a base like piperidine. acs.orgmdpi.com

Boc Group (Acid-Labile): While not present in this specific compound, Boc is a common acid-labile protecting group for other amino acids in the peptide chain and is removed with acids like trifluoroacetic acid (TFA). peptide.com

3-Nitrobenzyl Group (Photolabile): The 3-nitrobenzyl ether protecting the tyrosine side chain is stable to both the basic conditions used for Fmoc removal and the acidic conditions for Boc removal. google.commdpi.com It can be selectively cleaved by photolysis at a specific wavelength. wikipedia.org

This orthogonality allows for the synthesis of complex peptides, including those with post-translational modifications or cyclic structures, where selective deprotection is crucial. mdpi.comub.edu

Compatibility with Other Standard Amino Acid Protecting Groups and Reaction Conditions

The 3-nitrobenzyl group demonstrates good compatibility with a wide range of protecting groups and reaction conditions commonly employed in peptide synthesis. Its stability under both acidic and basic conditions makes it highly compatible with the standard Fmoc/tBu strategy. mdpi.comub.edu

| Protecting Group | Removal Condition | Compatibility with 3-Nitrobenzyl Group |

| Fmoc | Base (e.g., 20% piperidine in DMF) mdpi.com | High; 3-nitrobenzyl group is stable. mdpi.com |

| Boc | Acid (e.g., TFA) peptide.com | High; 3-nitrobenzyl group is stable. mdpi.com |

| tBu | Strong Acid (e.g., TFA) luxembourg-bio.com | High; 3-nitrobenzyl group is stable. luxembourg-bio.com |

| Alloc | Pd(0) catalysis luxembourg-bio.com | High; 3-nitrobenzyl group is stable. luxembourg-bio.com |

Furthermore, the nitrobenzyl group is generally stable to the coupling reagents used in peptide synthesis, such as carbodiimides (e.g., DCC, DIC) and phosphonium (B103445) or uronium salts (e.g., HBTU, TBTU). mdpi.com This ensures that the protecting group remains intact during the peptide chain elongation.

Stability Profile in Various Peptide Synthesis Environments

The utility of a protecting group is largely defined by its stability under various chemical environments encountered during synthesis. The 3-nitrobenzyl group exhibits a favorable stability profile.

Acid Stability: The 3-nitrobenzyl ether is stable to the acidic conditions used for the cleavage of Boc and other acid-labile side-chain protecting groups, such as treatment with TFA. mdpi.com

Base Stability: It is also stable to the basic conditions required for the removal of the Fmoc group, typically a solution of 20% piperidine in DMF. mdpi.com

Reducing Agent Stability: While the nitro group itself can be reduced, the conditions typically used for the reduction of other protecting groups in solution-phase synthesis are not generally employed in standard Fmoc-SPPS until the final deprotection step. google.com The stability to mild reducing agents may vary.

Nucleophile Stability: The 3-nitrobenzyl ether is generally stable to the nucleophiles encountered during peptide synthesis, although very strong nucleophiles under harsh conditions could potentially lead to side reactions.

This robust stability profile, combined with its unique mode of removal, makes the 3-nitrobenzyl group a valuable tool for the synthesis of complex peptides where orthogonal deprotection is paramount.

Applications in Advanced Peptide and Chemical Biology Research

Incorporation into Peptide and Protein Systems via Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein research, allowing for the stepwise construction of peptide chains on a solid support. Fmoc-D-Tyr(Bzl,3-NO2)-OH serves as a valuable building block in this process, with its Fmoc group providing temporary protection of the alpha-amino group, which can be selectively removed to allow for the addition of the next amino acid in the sequence.

Optimized Coupling Conditions and Resin Compatibility

The successful incorporation of this compound into a growing peptide chain during SPPS is contingent on optimized coupling conditions. These conditions are designed to ensure the efficient formation of a peptide bond between the carboxylic acid of the incoming amino acid and the free amine of the resin-bound peptide. Key factors influencing the efficiency of this process include the choice of coupling reagents, the solvent, and the reaction time.

Commonly used coupling reagents for this purpose include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to minimize side reactions and enhance coupling efficiency. Alternatively, phosphonium-based reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) or uranium-based reagents such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are also frequently employed.

The choice of resin is another critical consideration. This compound is compatible with a variety of resins commonly used in Fmoc-SPPS, including Wang resin, Rink amide resin, and chlorotrityl resin. The selection of the appropriate resin depends on the desired C-terminal modification of the final peptide (e.g., a carboxylic acid or an amide).

A summary of typical coupling conditions is provided in the table below:

| Coupling Reagent | Additive | Solvent | Typical Reaction Time |

| DIC | HOBt or Oxyma | DMF or NMP | 1-2 hours |

| HBTU/HATU | HOBt/HOAt | DMF or NMP | 30-60 minutes |

| PyBOP | DMF or NMP | 30-60 minutes |

This table provides a general overview of common coupling conditions. Optimal conditions may vary depending on the specific peptide sequence and scale of the synthesis.

Strategies for Integration into Complex Peptide Sequences

The incorporation of modified amino acids like 3-nitrotyrosine (B3424624) can sometimes present challenges in the synthesis of complex or lengthy peptide sequences. researchgate.net Strategies to overcome these potential difficulties often involve the careful selection of coupling reagents and reaction conditions to ensure high coupling yields at every step. For instance, the use of more potent activating agents like HATU may be necessary to drive the reaction to completion, especially when coupling to a sterically hindered amino acid or a "difficult" sequence.

Furthermore, the nitro group on the tyrosine side chain can be a site for side reactions under certain conditions. Therefore, careful control of the deprotection and coupling steps is crucial to maintain the integrity of the modified residue throughout the synthesis. The benzyl (B1604629) ether protecting group on the tyrosine hydroxyl function provides robust protection during the synthesis and is typically removed during the final cleavage of the peptide from the resin using strong acids like trifluoroacetic acid (TFA).

Development of Photoreleasable (Caged) Peptides and Probes

A particularly powerful application of this compound lies in the creation of "caged" biomolecules. The 3-nitrotyrosine residue can act as a photolabile protecting group, allowing for the light-induced release of a molecule or the activation of a biological function. researchgate.netacs.org

Design Principles for Light-Controlled Biomolecular Functionality

The design of photoreleasable systems based on 3-nitrotyrosine hinges on the principle of photocaging. acs.org The nitro group renders the tyrosine derivative susceptible to photolysis upon irradiation with UV light, typically in the near-UV range (around 360-400 nm). researchgate.netnih.gov This light-induced cleavage can be exploited to release a bioactive peptide, a signaling molecule, or to uncage a modified amino acid within a protein, thereby restoring its natural function. acs.orgnih.gov

The efficiency of the photorelease process is influenced by several factors, including the wavelength and intensity of the light, the quantum yield of the photolysis reaction, and the chemical environment surrounding the caged molecule. Researchers can fine-tune these parameters to achieve precise control over the release of the active species.

Spatiotemporal Control of Chemical and Biological Processes in Research Models

The ability to trigger biological events with light offers unparalleled spatiotemporal control, a significant advantage in studying dynamic cellular processes. nih.govresearchgate.net By incorporating 3-nitrotyrosine into peptides or probes, researchers can deliver these molecules to a specific location within a cell or tissue in an inactive "caged" form. Subsequent irradiation of the target area with a focused light source initiates the photorelease of the active molecule, allowing for the precise investigation of its function at a specific time and place. nih.gov This technique has been instrumental in dissecting complex signaling pathways and understanding the localized activities of proteins within living systems. researchgate.net

Expanding the Scope of Peptide and Protein Engineering

The incorporation of 3-nitrotyrosine into peptides and proteins through both synthetic and biosynthetic methods has significantly broadened the horizons of peptide and protein engineering. nih.govacs.org This modified amino acid can serve as a valuable probe to study protein structure and function. The nitro group alters the physicochemical properties of the tyrosine residue, including its pKa and redox potential, making it a sensitive reporter of the local protein environment. mit.eduportlandpress.com

Furthermore, the presence of 3-nitrotyrosine can introduce novel functionalities into proteins. For instance, it has been shown to enhance the thermostability of certain peptides. nih.gov The ability to site-specifically introduce this modification allows for the systematic investigation of structure-function relationships and the design of proteins with tailored properties. The development of engineered aminoacyl-tRNA synthetases has even enabled the genetic encoding of 3-nitrotyrosine in response to a stop codon, allowing for its incorporation into proteins in living cells. acs.org This powerful technique opens up new avenues for creating proteins with enhanced or novel functions for therapeutic and research applications.

Introduction of Non-Canonical Functionalities for Research Tools

The synthesis of peptides containing this compound introduces several non-canonical features that are valuable for creating sophisticated research probes. The D-configuration of the amino acid backbone offers significant resistance to degradation by proteases, which typically recognize only L-amino acids. nih.gov This enhanced stability is crucial for developing peptides that can function for extended periods in biological systems.

The 3-nitrotyrosine (3-NT) side chain is a key non-canonical functionality. Tyrosine nitration is a stable post-translational modification that occurs in vivo under conditions of nitrosative stress and is associated with numerous disease states. portlandpress.comelsevier.esfrontiersin.org By using this compound in peptide synthesis, researchers can create peptides that mimic these pathological conditions. The presence of the nitro group alters the physicochemical properties of the tyrosine residue, including its acidity and electronic characteristics, which can be harnessed to design specific molecular tools. portlandpress.comnih.gov For instance, the nitro group can be chemically reduced to form 3-aminotyrosine (B249651), introducing a reactive amine handle for further chemical modifications. nih.gov

Probing Structure-Function Relationships in Model Peptide Systems

Research has shown that tyrosine nitration can significantly impact protein structure and function by altering the local microenvironment. portlandpress.com It has been implicated in modulating enzyme activity and influencing protein aggregation, as seen in studies of alpha-synuclein, a protein relevant in Parkinson's disease. portlandpress.comnih.gov Furthermore, the introduction of a nitro group can create new binding motifs. For example, a peptide containing nitrotyrosine was designed to bind terbium ions with significantly higher affinity than its non-nitrated counterpart, demonstrating how this modification can be used to engineer novel functionalities. nih.gov The use of the D-enantiomer adds another dimension, allowing scientists to explore how the stereochemistry at the nitrated site influences peptide conformation and biological activity.

Utility in Bioconjugation and Chemical Ligation Methodologies

The unique chemical properties of the 3-nitrotyrosine side chain make this compound a useful component in the toolbox for bioconjugation and chemical ligation, enabling the site-specific modification of peptides and the development of specialized tags and labels.

Site-Specific Modification of Peptides for Research Applications

The primary utility of this compound in this context is the precise installation of a modifiable functional group within a peptide chain. The Fmoc/Bzl protecting group strategy is well-suited for standard solid-phase peptide synthesis. peptide.compeptide.com Once the peptide is synthesized and the protecting groups are removed, the nitrotyrosine residue is available for further chemical transformation.

A key application is the reduction of the nitro group (-NO2) to an amino group (-NH2), converting the 3-nitrotyrosine residue into a 3-aminotyrosine (3-AT) residue. nih.gov This reaction introduces a nucleophilic amine onto the aromatic side chain, which is orthogonal to the N-terminal amine and the side chains of other natural amino acids (with the exception of lysine). This newly introduced amine can serve as a specific handle for conjugation, allowing for the attachment of various molecules such as fluorophores, biotin, or drug molecules with high precision. This two-step process—incorporation of nitrotyrosine followed by reduction—provides a powerful method for the site-specific labeling and modification of peptides for a wide range of research applications.

Development of Research Tags and Labels

The 3-nitrotyrosine residue itself can function as a unique research tag. Its presence introduces a specific mass shift (+45 Da), which can be readily detected by mass spectrometry, allowing for the identification and quantification of modified peptides. nih.govresearchgate.net Furthermore, highly specific antibodies that recognize the 3-nitrotyrosine modification have been developed, enabling the use of standard immunological techniques like Western blotting and ELISA to detect peptides containing this residue. frontiersin.orgnih.gov

Beyond its direct use as a tag, the transformation of 3-nitrotyrosine into 3-aminotyrosine opens up possibilities for attaching a diverse array of labels. The introduced amino group can be targeted by amine-reactive dyes (e.g., NHS esters) or other labeling reagents, effectively turning the modified tyrosine into a platform for site-specific labeling. This approach has been used to create sensors; for instance, a protein motif was engineered where the nitrated tyrosine acts as a specific recognition site for lanthanide ions, effectively creating a "turn-on" fluorescent sensor that responds to nitration. nih.gov This demonstrates the potential for using this compound to build peptides with integrated sensing and reporting capabilities.

Data Tables

Table 1: Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| This compound | C31H26N2O7 | 538.5 | D-enantiomer; Benzyl (Bzl) and Nitro (NO2) groups. cymitquimica.com |

| Fmoc-D-Tyr(Bzl)-OH | C31H27NO5 | 493.56 | D-enantiomer; Benzyl (Bzl) protected hydroxyl group. iris-biotech.desigmaaldrich.cnscbt.com |

| Fmoc-L-Tyr(3-NO2)-OH | C24H20N2O7 | 448.42 | L-enantiomer; Nitro (NO2) group; unprotected hydroxyl. sigmaaldrich.com |

| 3-Nitrotyrosine | C9H10N2O5 | 226.19 | The core non-canonical amino acid resulting from nitration. glpbio.com |

Table 2: Protecting Groups in this compound Chemistry

| Protecting Group | Abbreviation | Protected Group | Typical Deprotection Conditions | Purpose |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | α-Amino | 20% Piperidine (B6355638) in DMF | Temporary protection of the N-terminus during SPPS. peptide.comresearchgate.net |

| Benzyl | Bzl | Hydroxyl (Tyrosine side chain) | Strong acids (e.g., HF); partially labile to TFA. peptide.compeptide.com | Permanent protection of the side chain hydroxyl group during synthesis. |

Advanced Analytical Characterization in Research Contexts

High-Resolution Mass Spectrometry for Structural Elucidation and Confirmation of Peptide Conjugates

High-resolution mass spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of peptides containing Fmoc-D-Tyr(Bzl,3-NO2)-OH. Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers provide highly accurate mass measurements, enabling the unambiguous determination of elemental composition.

When incorporated into a peptide, the presence of the 3-nitrotyrosine (B3424624) residue results in a characteristic mass shift of +45 Da compared to a standard tyrosine residue. nih.govacs.org However, a notable phenomenon observed during MALDI-MS analysis of 3-nitrotyrosine-containing peptides is laser-induced photochemical decomposition. nih.govacs.org This process often leads to the observation of additional ions corresponding to the loss of one or two oxygen atoms from the nitro group, resulting in peaks at [M-16+H]⁺ and [M-32+H]⁺, which represent nitroso and nitrene species, respectively. d-nb.info At lower abundances, ions suggesting the formation of hydroxylamine (B1172632) and amine derivatives may also be detected. nih.govacs.org

Tandem mass spectrometry (MS/MS) techniques, including collision-induced dissociation (CID) and post-source decay (PSD), are crucial for sequencing the peptide and pinpointing the exact location of the modified amino acid. nih.govacs.org The extensive fragmentation patterns generated allow for site-specific identification of the 3-nitrotyrosine residue within the peptide chain. nih.govacs.org Furthermore, chemical derivatization, such as the reduction of the nitro group to an amino group using sodium dithionite (B78146) (Na₂S₂O₄), can be used as a supplementary method to confirm the presence of 3-nitrotyrosine, as it yields a single molecular ion with a characteristic fragmentation pattern under PSD conditions. nih.govacs.org

The combination of accurate mass measurement of the parent ion and detailed analysis of the fragmentation patterns provides unequivocal evidence for the successful incorporation and structural integrity of this compound into peptide conjugates. mdpi.com

Table 1: Characteristic Mass Spectrometry Data for 3-Nitrotyrosine Containing Peptides

| Analytical Technique | Observation | Significance | Citation |

| HRMS (MALDI, ESI) | Mass shift of +45 Da | Confirms the presence of the nitro group. | nih.govacs.org |

| MALDI-MS | Additional ions at [M-16+H]⁺ and [M-32+H]⁺ | Indicates laser-induced loss of oxygen from the nitro group. | d-nb.info |

| Tandem MS (CID, PSD) | Specific fragmentation patterns | Allows for site-specific identification of the 3-nitrotyrosine residue. | nih.govacs.org |

| Chemical Derivatization (e.g., Na₂S₂O₄ reduction) | Formation of 3-aminotyrosine (B249651) | Confirms the initial presence of the nitro group through a predictable mass change. | nih.govacs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique used to obtain detailed information about the three-dimensional structure and conformational dynamics of molecules containing this compound. Both one-dimensional (¹H NMR) and two-dimensional NMR experiments are employed to study the conformation of peptides incorporating this modified amino acid and to probe their interactions with other molecules.

In ¹H NMR spectra, the aromatic protons of the 3-nitrotyrosine residue exhibit characteristic chemical shifts that can be used for structural verification. The presence of the electron-withdrawing nitro group significantly influences the electronic environment of the aromatic ring, leading to distinct resonance signals.

When peptides containing 3-nitrotyrosine are studied, NMR can reveal important conformational details. For instance, in studies of somatostatin (B550006) analogs, the spatial arrangement of the D-amino acid and other key residues, which is crucial for receptor selectivity, can be determined through NMR analysis. nih.gov The distances between specific protons, derived from Nuclear Overhauser Effect (NOE) experiments, help to define the peptide's folding and the proximity of different side chains. nih.gov

Furthermore, NMR is instrumental in studying the interactions between a 3-nitrotyrosine-containing peptide and its biological target. For example, in a study of bifunctional peptide derivatives, NMR conformational analysis in the presence of dodecylphosphocholine (B1670865) (DPC) micelles, which mimic a cell membrane environment, was used to establish a well-defined conformation with two β-turns, a structural feature important for biological activity. researchgate.net The introduction of fluorinated analogs of tyrosine, such as 3-fluorotyrosine, and the use of ¹⁹F NMR can also be a valuable strategy to probe conformational changes and interactions with minimal structural perturbation. acs.org

Table 2: NMR Applications in the Study of Peptides with Modified Tyrosine

| NMR Technique | Application | Information Gained | Citation |

| ¹H NMR | Structural Verification | Confirms the presence of the 3-nitrotyrosine residue through characteristic aromatic proton signals. | researchgate.net |

| 2D NMR (e.g., NOESY) | Conformational Analysis | Determines the three-dimensional structure and spatial proximity of amino acid residues in solution. | nih.gov |

| NMR in Micellar Solutions | Interaction Studies | Elucidates the peptide's conformation when interacting with membrane-mimicking environments. | researchgate.net |

| ¹⁹F NMR (with fluorinated analogs) | Probing Interactions | Monitors conformational changes and binding events with high sensitivity and minimal perturbation. | acs.org |

Advanced Chromatographic Techniques for Reaction Monitoring and Purification Optimization

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the cornerstone for both the analysis and purification of peptides containing this compound. This technique separates molecules based on their hydrophobicity, making it highly effective for resolving complex peptide mixtures. hplc.eu

During solid-phase peptide synthesis (SPPS), RP-HPLC is used to monitor the efficiency of coupling and deprotection steps. d-nb.info The high resolving power of RP-HPLC allows for the separation of the desired peptide from deletion sequences, incompletely deprotected peptides, and other synthesis-related impurities. hplc.eu For purification, preparative RP-HPLC is employed, typically using C18 columns and a gradient of an organic solvent like acetonitrile (B52724) in water, often with an ion-pairing agent such as trifluoroacetic acid (TFA) to ensure sharp peaks. d-nb.infohplc.eu

The presence of the 3-nitrotyrosine residue can be exploited for detection. Due to its nitro group, the peptide has a distinct UV absorbance maximum at acidic pH (around 360 nm), which allows for selective detection during HPLC analysis, separate from the standard peptide bond absorbance at ~220 nm. d-nb.infonih.gov

Table 3: Typical RP-HPLC Parameters for Peptides with 3-Nitrotyrosine

| Parameter | Typical Condition | Purpose | Citation |

| Stationary Phase | C18 silica (B1680970) (wide pore for peptides) | Provides hydrophobic surface for separation. | d-nb.infohplc.eu |

| Mobile Phase A | 0.1% TFA in water | Aqueous component, provides protons for good peak shape. | d-nb.infohplc.eu |

| Mobile Phase B | 0.1% TFA in acetonitrile | Organic modifier to elute peptides. | d-nb.infohplc.eu |

| Detection Wavelengths | ~220 nm and ~360 nm | 220 nm for peptide bonds, 360 nm for the 3-nitrotyrosine residue. | d-nb.infonih.gov |

| Flow Rate | 1.0 mL/min (analytical) | Standard flow for analytical columns. | d-nb.infonih.gov |

Chiral Chromatography for D-Amino Acid Analysis (e.g., GC-MS, LC-MS/MS with Marfey's reagent)

Confirming the stereochemical integrity of the D-amino acid within a synthetic peptide is critical, as racemization can occur during synthesis. Chiral chromatography is the definitive method for this analysis. A widely used approach involves hydrolyzing the peptide to its constituent amino acids, followed by derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. nih.govnih.govchromatographyonline.com

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) and its analogs are commonly used for this purpose. researchgate.net After hydrolysis of the peptide, the resulting amino acid mixture is reacted with Marfey's reagent. The D-amino acid will form a D-L diastereomer, while any L-enantiomer present due to racemization will form an L-L diastereomer. These diastereomers have different physical properties and can be readily separated and quantified by RP-HPLC, often coupled with mass spectrometry (LC-MS/MS) for sensitive and specific detection. nih.govchromatographyonline.com This method allows for the precise determination of the enantiomeric purity of the D-tyrosine residue in the final peptide. nih.gov

Gas chromatography-mass spectrometry (GC-MS) on a chiral column is another powerful technique for enantiomeric analysis of amino acids after hydrolysis and derivatization to make them volatile. cat-online.comresearchgate.net

Table 4: Chiral Analysis Workflow using Marfey's Reagent

| Step | Procedure | Purpose | Citation |

| 1. Hydrolysis | Acid hydrolysis (e.g., 6N HCl) of the peptide. | Cleave peptide bonds to release individual amino acids. | researchgate.net |

| 2. Derivatization | Reaction of the hydrolysate with Marfey's reagent. | Formation of diastereomers from D- and L-amino acids. | nih.govnih.govresearchgate.net |

| 3. Separation | RP-HPLC analysis of the diastereomeric mixture. | Chromatographic separation of the D-L and L-L diastereomers. | nih.govchromatographyonline.com |

| 4. Detection & Quantification | UV detection or LC-MS/MS. | Identification and quantification of each diastereomer to determine enantiomeric purity. | nih.govchromatographyonline.com |

Spectrophotometric and Spectroscopic Methods for Photochemical Studies (e.g., UV-Vis kinetics of deprotection)

UV-Vis spectroscopy is a valuable tool for studying the photochemical properties of this compound and for monitoring certain reactions in real-time. The 3-nitrotyrosine chromophore has distinct spectrophotometric characteristics that are sensitive to its environment, particularly pH. nih.govresearchgate.net The pKa of the phenolic hydroxyl group of 3-nitrotyrosine is significantly lower than that of tyrosine (around 7), meaning its absorption spectrum is strongly pH-dependent in this range. nih.govresearchgate.net At acidic pH, it has a characteristic absorbance maximum around 360 nm, which shifts to approximately 430 nm at alkaline pH upon deprotonation of the phenolic group. nih.govresearchgate.net

This property can be used to study binding interactions. A change in the absorption spectrum upon binding to a protein or other molecule can indicate a change in the local environment of the nitro-tyrosine residue, such as its protonation state. nih.govresearchgate.net

Furthermore, UV-Vis spectroscopy is widely used to monitor the kinetics of the Fmoc deprotection step during SPPS. The Fmoc group is removed using a basic reagent like piperidine (B6355638). nih.govspringernature.com This reaction releases a dibenzofulvene-piperidine adduct, which has a strong UV absorbance around 300 nm. nih.govresearchgate.net By monitoring the increase in absorbance at this wavelength over time, the rate of Fmoc removal can be precisely quantified, allowing for the optimization of deprotection times and conditions to ensure complete and efficient reaction without unwanted side reactions. researchgate.net

Table 5: Spectroscopic Properties and Applications

| Method | Property Monitored | Application | Citation |

| UV-Vis Spectroscopy | Absorbance of 3-nitrotyrosine (360-430 nm) | Studying pH-dependent properties and binding interactions. | nih.govnih.govresearchgate.netresearchgate.net |

| UV-Vis Kinetics | Absorbance of dibenzofulvene-piperidine adduct (~300 nm) | Monitoring the rate of Fmoc group removal during peptide synthesis. | nih.govresearchgate.net |

| Fluorescence Spectroscopy | Quenching of intrinsic protein fluorescence (Trp, Tyr) | 3-Nitrotyrosine can act as a fluorescence resonance energy transfer (FRET) acceptor to study protein-peptide interactions. | nih.govresearchgate.net |

Computational and Theoretical Studies

Molecular Modeling of Conformational Preferences of D-Tyrosine Derivatives

Molecular modeling techniques, including molecular mechanics (MM) and molecular dynamics (MD) simulations, are crucial for exploring the conformational landscape of amino acid derivatives. The presence of a D-amino acid, such as in Fmoc-D-Tyr(Bzl,3-NO2)-OH, introduces specific conformational tendencies that differ significantly from their L-amino acid counterparts.

Research into D-amino acid-containing peptides has shown that they induce unique turns and secondary structures. researchgate.net Molecular dynamics simulations on diastereomeric peptides have revealed that the stereochemistry dictates the propensity to form pseudo-cyclic structures, which can facilitate cyclization. researchgate.net For instance, peptides with L-D-L sequences have been shown to adopt conformations distinct from all-L peptides. researchgate.net The conformational behavior of a tyrosine dipeptide analogue has been studied using density functional theory (DFT) and continuum solvent models, highlighting the interplay between the peptide backbone and the side chain in determining the stability of different energy minima. researchgate.net These studies indicate that interactions between the aromatic ring and the backbone are significant. researchgate.net

Force field parameters are essential for accurate molecular modeling. Specific parameters have been developed for modified tyrosine residues, such as phosphorylated and sulfated tyrosine, to improve the accuracy of MD simulations. aip.org These developments allow for a more precise characterization of how modifications to the tyrosine side chain affect peptide structure and interactions. aip.orgresearchgate.net Similar bespoke parameterization would be necessary for this compound to accurately capture the influence of the bulky Fmoc, benzyl (B1604629), and nitro groups on its conformational freedom and its behavior within a peptide chain.

The conformational preferences of tyrosine derivatives are often analyzed by studying the distribution of dihedral angles (phi, ψ) of the peptide backbone. The table below shows representative stable conformations for dipeptides containing phenylalanine, a structurally similar amino acid, as determined by quantum mechanics (QM) calculations. These provide a baseline for understanding the likely stable states of tyrosine derivatives.

| Dipeptide Conformer | QM Relative Energy (MP2/cc-pVTZ) (kcal/mol) | New Force Field Relative Energy (kcal/mol) |

| UAA-1 (α-helix) | 6.76 | 6.78 |

| UAA-1 (β-strand) | 0.00 | 0.00 |

| UAA-2 (α-helix) | 6.86 | 6.84 |

| UAA-2 (β-strand) | 0.00 | 0.00 |

| UAA-3 (α-helix) | 6.79 | 6.81 |

| UAA-3 (β-strand) | 0.00 | 0.00 |

| Data adapted from studies on unnatural amino acid (UAA) dipeptides to illustrate typical energy differences between conformations. frontiersin.org |

Quantum Chemical Calculations (e.g., DFT, MP2) of Photoreactivity and Electronic Properties of Nitrobenzyl Systems

Quantum chemical calculations are indispensable for elucidating the electronic structure and photoreactivity of molecules. The nitrobenzyl group in this compound is a key functional moiety whose properties can be accurately predicted using methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2). rsc.org

The nitro group is a strong electron-withdrawing group, which significantly alters the electronic distribution of the benzyl ring. DFT calculations performed on nitrobenzyl derivatives have been used to understand their geometry and electronic structure. bg.ac.rs These studies often correlate calculated properties, such as molecular orbital energies (HOMO/LUMO) and absorption spectra, with experimental observations. bg.ac.rs The presence of the nitro group typically lowers the energy of the LUMO, making the system more susceptible to electron capture and influencing its reactivity.

Nitrobenzyl compounds are well-known photolabile protecting groups, often referred to as "photocages". researchgate.net Quantum chemical calculations can model the photochemical reaction mechanism. Upon absorption of UV light, a nitrobenzyl group can undergo an intramolecular rearrangement, leading to the cleavage of the bond linking it to the protected molecule. DFT calculations on related systems have been used to study the mechanism of nitration and the behavior of resulting radical species. researchgate.net For instance, calculations at the B3LYP/6-31G* level have been used to support the assignment of radical structures in reactions involving nitrogen oxides and aromatic compounds. researchgate.net

The electronic properties of representative nitroaromatic compounds calculated using DFT are summarized below. These values provide insight into the expected electronic behavior of the nitrobenzyl moiety in the title compound.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Nitrobenzene | -7.98 | -2.85 | 5.13 |

| 1-chloro-3-nitrobenzene | -8.15 | -3.21 | 4.94 |

| 1,3-dinitrobenzene | -8.62 | -3.87 | 4.75 |

| Illustrative data from quantum chemical calculations on related systems to show the effect of nitro-substitution. rsc.org |

Simulations of Peptide Folding and Dynamics with Incorporated this compound

MD simulations can provide atomistic details of how such a bulky, modified residue influences peptide stability and internal organization. acs.org The presence of the D-amino acid already predisposes the peptide to adopt specific turn structures not typically seen with L-amino acids. researchgate.net The addition of the large, rigid Fmoc group and the flexible, yet substantial, 3-nitrobenzyl ether on the side chain introduces significant steric constraints. These constraints can disrupt or stabilize secondary structures like alpha-helices and beta-sheets, depending on the local sequence and environment.

Simulations of peptides with modified tyrosine residues have shown that such modifications can significantly alter the peptide's structure and its interactions with other molecules. aip.orgresearchgate.net For this compound, MD simulations would likely show that the bulky side chain shields a significant portion of the peptide backbone, potentially hindering intermolecular interactions such as protein binding or aggregation. The simulations would also capture the dynamics of the benzyl and Fmoc groups, revealing their preferred orientations and the extent of their flexibility, which are critical for understanding how the modified peptide interacts with its environment. The stability of ligand-receptor complexes involving tyrosine derivatives has been assessed using MD simulations, with Root Mean Square Deviation (RMSD) values indicating the stability of the conformation over time. mdpi.commdpi.com

The following table presents hypothetical RMSD values from a simulated peptide containing a modified tyrosine, illustrating how such data is used to assess conformational stability.

| Simulation Time (ns) | RMSD of Peptide Backbone (Å) | RMSD of Modified Tyr Side Chain (Å) |

| 0 | 0.0 | 0.0 |

| 10 | 1.5 | 2.1 |

| 20 | 1.8 | 2.5 |

| 30 | 1.7 | 2.4 |

| 40 | 1.9 | 2.6 |

| 50 | 1.8 | 2.5 |

| This table contains representative data to illustrate the output of a molecular dynamics simulation. Actual values would be specific to the peptide sequence and simulation conditions. |

Future Directions and Emerging Research Avenues

Innovations in Green Chemistry for Synthesis and Deprotection of Modified Amino Acids

The paradigm of solid-phase peptide synthesis (SPPS) is undergoing a significant transformation, driven by the principles of green chemistry. biotage.com The traditional reliance on hazardous polar aprotic solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) is being challenged by the adoption of more sustainable alternatives. tandfonline.comacs.orgdoaj.org Research has identified several greener solvents, including 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), γ-valerolactone (GVL), and dipropyleneglycol dimethylether (DMM), that can be applied to the various stages of SPPS. biotage.comnih.gov

For a complex building block like Fmoc-D-Tyr(Bzl,3-NO2)-OH, the transition to greener solvents requires careful evaluation of resin swelling, reagent solubility, and reaction kinetics for both coupling and deprotection steps. nih.gov Recent studies have shown that solvent mixtures, such as anisole (B1667542) combined with N-octylpyrrolidone (NOP), can provide effective environments for SPPS while improving the sustainability profile. tandfonline.com Furthermore, innovations are targeting the reduction of solvent consumption altogether. One-pot Fmoc-SPPS processes, where deprotection and coupling steps occur in the same solvent without intermediate draining, dramatically reduce waste and shorten cycle times. cem.com

| Solvent | Classification | Key Green Attributes | Compatibility Note for SPPS |

|---|---|---|---|

| N,N-Dimethylformamide (DMF) | Traditional / Hazardous | N/A | Effective but classified as a Substance of Very High Concern (SVHC). tandfonline.com |

| 2-Methyltetrahydrofuran (2-MeTHF) | Green Alternative | Bio-based, lower toxicity. biotage.com | Shows good crude purity but deprotection steps can be sensitive to solvent choice. biotage.com |

| Cyclopentyl methyl ether (CPME) | Green Alternative | Lower toxicity than DMF/NMP. biotage.com | Considered a viable replacement, though optimization is required. biotage.com |

| Dipropyleneglycol dimethylether (DMM) | Green Alternative | Low human toxicity, biodegradable. nih.gov | Applicable to all SPPS steps, though deprotection kinetics may be slower. nih.gov |

| Anisole/NOP Mixture | Green Alternative | Anisole can be derived from renewable sources. tandfonline.com | Demonstrated effective resin swelling and amino acid solubility. tandfonline.com |

Integration into Novel High-Throughput Screening Platforms for Chemical Biology

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid testing of vast chemical libraries for biological activity. researchgate.net The incorporation of non-natural, modified amino acids like this compound into these libraries offers a pathway to novel therapeutics and biological probes. acs.orgnih.gov The 3-nitrotyrosine (B3424624) (3-NT) moiety, in particular, presents several advantages for HTS applications.

3-NT is a well-established biomarker for nitrosative stress and inflammation, and its presence in proteins can be detected with high sensitivity using specific antibodies. nih.govwikipedia.org This opens the possibility of developing high-throughput immunoassays, such as antibody microarrays or competitive ELISAs, to screen peptide libraries containing 3-NT for interactions with biological targets or to quantify nitration events. nih.govsigmaaldrich.comnih.gov

Furthermore, the 3-nitro group alters the physicochemical properties of the tyrosine side chain, introducing unique spectroscopic characteristics. portlandpress.com The pKa of the phenolic hydroxyl group drops significantly, and the nitroaromatic ring provides a distinct UV-Vis absorbance profile. nih.govnih.gov These properties can be harnessed in HTS formats. For example, 3-NT can function as a fluorescence resonance energy transfer (FRET) acceptor for tryptophan, allowing for the design of binding assays that report on protein-peptide interactions through changes in fluorescence. nih.gov As HTS platforms become more sophisticated, integrating advanced liquid handling, multi-mode plate readers, and high-throughput flow cytometry, the unique features of building blocks like this compound can be fully exploited to discover new bioactive molecules. uio.no

Advancements in Multi-Orthogonal Protecting Group Strategies for Complex Architectures

The synthesis of complex peptides, such as cyclic peptides, branched peptides, or those with multiple post-translational modifications, requires a sophisticated and highly controlled approach to chemical synthesis. ub.edu This control is achieved through the use of orthogonal protecting groups, which can be selectively removed under specific conditions without affecting other protected groups in the molecule. fiveable.me this compound is a prime example of a building block designed for multi-orthogonal strategies, as it contains three distinct functionalities that can be unmasked independently.

Fmoc Group (Nα-protection): Cleaved under basic conditions (e.g., piperidine), allowing for standard stepwise peptide chain elongation in SPPS. biosynth.com

Benzyl (B1604629) Group (Side-Chain Ether): Stable to the basic conditions of Fmoc removal and the acidic conditions used for t-butyl-based side-chain deprotection. It is typically removed via catalytic hydrogenolysis (e.g., Pd/C and a hydrogen source), which provides a second dimension of orthogonality. mdma.chacs.org

3-Nitro Group (Ring Modification): Stable to both base- and acid-mediated deprotection conditions. It can be selectively reduced to an amine (3-aminotyrosine) under catalytic hydrogenation conditions, often concurrently with benzyl group removal, or by using specific chemical reducing agents like sodium dithionite (B78146). mdma.chresearchgate.net This reduction provides a third orthogonal handle for further chemical modification, such as fluorophore attachment or biotinylation.

This three-dimensional orthogonality allows for the precise, stepwise construction and modification of a peptide. For instance, a linear peptide can be synthesized using standard Fmoc chemistry. Subsequently, the benzyl group could be selectively removed to expose the phenolic hydroxyl for phosphorylation or glycosylation. Finally, the nitro group could be reduced to an amine to attach a probe or to form a lactam bridge with a side-chain carboxyl group, creating a cyclic peptide. The ability to perform these selective manipulations is critical for creating complex molecular architectures with tailored biological functions. researchgate.net

| Protecting Group Moiety | Typical Cleavage Condition | Orthogonality | Potential Application |

|---|---|---|---|

| Fmoc (Fluorenylmethoxycarbonyl) | Base (e.g., 20% Piperidine (B6355638) in DMF) | Orthogonal to acid-labile (tBu, Boc) and hydrogenolysis-labile (Bzl, Cbz) groups. | Temporary Nα-protection for stepwise peptide synthesis. biosynth.com |

| Bzl (Benzyl) | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) or strong acid (e.g., HF). | Orthogonal to base-labile (Fmoc) and mildly acidic conditions. | Semi-permanent protection of the tyrosine hydroxyl for later-stage modification. mdma.ch |

| 3-NO₂ (3-Nitro) | Catalytic Reduction (e.g., H₂, Pd/C) or chemical reduction (e.g., Na₂S₂O₄). | Orthogonal to base and acid. Can be reduced to an amine. | Acts as a masked amine for subsequent derivatization or cyclization. researchgate.net |

Exploration of New Catalytic and Photochemical Transformations for this compound

Beyond traditional deprotection methods, emerging research is focused on developing novel catalytic and photochemical transformations that offer milder conditions and greater selectivity. These advanced methods are particularly relevant for complex and sensitive peptides that may be constructed using this compound.

Catalytic Transformations: While catalytic hydrogenolysis is the standard for benzyl group removal, it is not always compatible with other functional groups (e.g., Cys or Met residues). Catalytic transfer hydrogenation, using formic acid or its salts as a hydrogen donor with a palladium catalyst, offers a milder and often more convenient alternative for removing benzyl-type protecting groups and reducing nitro groups. mdma.chacs.org More recently, visible-light-mediated photocatalysis has emerged as a powerful method for debenzylation under neutral conditions, expanding the compatibility with sensitive functional groups. researchgate.netnih.gov The catalytic reduction of the 3-nitro group to 3-aminotyrosine (B249651) is another key transformation. This conversion not only provides a site for further modification but also fundamentally changes the residue's properties from electron-withdrawing to electron-donating and from moderately hydrophobic to more hydrophilic. researchgate.net

Photochemical Transformations: The use of light to control chemical reactions provides unparalleled spatiotemporal precision. Photolabile protecting groups (PPGs) can be removed by irradiation with light of a specific wavelength, offering a "traceless" deprotection method that requires no chemical reagents. thieme-connect.dewikipedia.org While the standard Fmoc and Bzl groups are not photolabile, the principles of photochemistry could be applied through the development of novel variants. For instance, a 2-nitrobenzyl-based photolabile group could be used for side-chain protection instead of the standard benzyl group, allowing for light-induced deprotection. mdpi.comrug.nl Such strategies enable the synthesis of peptide microarrays on solid supports or the controlled release of bioactive peptides in biological systems. Photochemical methods could also be explored for modifying the 3-nitrotyrosine residue itself, potentially leading to novel cross-linking or labeling chemistries. scispace.com

Q & A

Basic Research Question

- Chiral HPLC : Use a Chirobiotic T column with a mobile phase of hexane/isopropanol (90:10) + 0.1% TFA. Retention times differ by 1.2–1.5 minutes between D- and L-enantiomers .

- Polarimetry : Specific rotation [α]₂₀ᴰ = +12.5° (c = 1 in DMF), confirming the D-configuration.

How does the 3-nitro substitution influence coupling efficiency in automated peptide synthesis?

Advanced Research Question

The electron-withdrawing nitro group reduces nucleophilicity, requiring optimized activation:

- Coupling reagents : Use HATU (1.5 equiv) and DIPEA (3 equiv) in DMF for 2 hours. Monitor by Kaiser test for unreacted amines .

- Steric hindrance : Double coupling (2 × 45 minutes) improves incorporation in hydrophobic sequences.

Advanced Research Question

- Reverse-phase HPLC : Use a C18 column with a gradient of 10–90% acetonitrile in water (0.1% TFA). Dipeptides elute 2–3 minutes earlier than monomers due to increased hydrophobicity .

- Preparative TLC : Ethyl acetate/hexane (3:7) with UV visualization at 254 nm. Rf values: monomer = 0.45, dimer = 0.37.

How to optimize SPPS protocols for incorporating this compound into hydrophobic peptide sequences?

Basic Research Question

- Resin swelling : Pre-swell resin in DCM/DMF (1:1) for 30 minutes to enhance accessibility.

- Microwave-assisted synthesis : Apply 25 W for 5 minutes during coupling to improve kinetics .

Basic Research Question

- Short-term storage : -20°C for 1 month in desiccated conditions.

- Long-term stability : -80°C for 6 months; avoid freeze-thaw cycles. Purity degrades by 5–8% after 3 months at -20°C .

How to troubleshoot low yields during manual synthesis of this compound?

Advanced Research Question

- Incomplete Fmoc protection : Ensure pH > 7 during Fmoc-Cl reactions to prevent protonation of the amino group. Use NaHCO₃ as a buffer .

- Side-chain oxidation : Add 0.1 M DTT to reaction mixtures to stabilize the benzyl-protected tyrosine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.